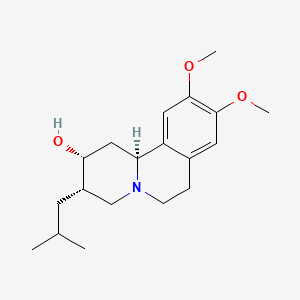

Tetrabenazine Metabolite

Beschreibung

BenchChem offers high-quality Tetrabenazine Metabolite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabenazine Metabolite including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561897 | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113627-25-1, 924854-60-4 | |

| Record name | beta-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113627251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotetrabenazine, (2S,3R,11bR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-DIHYDROTETRABENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2FU181UOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROTETRABENAZINE, (2S,3R,11BR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV9ZV84BDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Pathway of Tetrabenazine in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine (B1681281) is a vesicular monoamine transporter 2 (VMAT2) inhibitor indicated for the treatment of chorea associated with Huntington's disease and other hyperkinetic movement disorders. Its efficacy and safety are significantly influenced by its metabolic profile. This technical guide provides a comprehensive overview of the metabolism of tetrabenazine in human liver microsomes, detailing the enzymatic pathways, presenting available quantitative data, outlining experimental protocols, and visualizing the core processes. Understanding these metabolic pathways is critical for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes.

Tetrabenazine Metabolic Pathway

The metabolism of tetrabenazine is a multi-step process primarily occurring in the liver. It involves both phase I and phase II enzymatic reactions. The initial and most significant metabolic step is the reduction of the parent drug, followed by oxidation of the resulting metabolites.

Phase I Metabolism

1. Carbonyl Reduction: Tetrabenazine is rapidly and extensively metabolized by cytosolic carbonyl reductases to its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1] This initial reduction is a critical activation step, as the parent compound, tetrabenazine, has a short half-life and is present at very low concentrations in plasma.[1]

2. O-dealkylation: The primary metabolites, α-HTBZ and β-HTBZ, are further metabolized through O-dealkylation, primarily by the cytochrome P450 (CYP) enzyme CYP2D6.[1][2] This process leads to the formation of O-dealkylated-HTBZ. A minor contribution to this O-dealkylation is also made by CYP1A2.[1] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the metabolism of tetrabenazine, affecting both its efficacy and the incidence of adverse effects.[3][4]

There is some evidence from one in vitro study suggesting that CYP2C19 may also play a primary role in the metabolism of dihydrotetrabenazine (B1670615) enantiomers.[5] This finding, however, is not widely corroborated by other studies, which predominantly point to CYP2D6 as the key enzyme. Further research may be required to fully elucidate the role of CYP2C19.

Phase II Metabolism

The products of phase I metabolism can undergo subsequent phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are more readily excreted.

A diagram illustrating the metabolic pathway of tetrabenazine is presented below:

Quantitative Analysis of Tetrabenazine Metabolism

While the metabolic pathways of tetrabenazine are well-characterized qualitatively, there is a notable scarcity of published, peer-reviewed quantitative data on the kinetic parameters (Km, Vmax, and CLint) for each metabolic step in human liver microsomes. The following table summarizes the available information.

| Metabolic Step | Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| O-dealkylation | CYP2D6 | Timolol (probe substrate) | Hydroxy timolol | 23.8 | - | - | [6] |

Note: The kinetic data for a probe substrate of CYP2D6 is provided for reference due to the lack of specific data for tetrabenazine metabolites.

Experimental Protocols for In Vitro Metabolism Studies

The following section outlines a detailed methodology for conducting in vitro metabolism studies of tetrabenazine using human liver microsomes.

Materials and Reagents

-

Tetrabenazine

-

α-Dihydrotetrabenazine and β-dihydrotetrabenazine standards

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (e.g., deuterated tetrabenazine)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow

A typical experimental workflow for studying tetrabenazine metabolism in human liver microsomes is depicted in the following diagram:

Detailed Incubation Protocol

-

Preparation of Solutions:

-

Prepare stock solutions of tetrabenazine and metabolite standards in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a working solution of the NADPH regenerating system in phosphate buffer.

-

Prepare the internal standard solution in the quenching solvent (e.g., acetonitrile).

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)

-

Tetrabenazine solution (at various concentrations to determine kinetic parameters, e.g., 0.1-100 µM)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold quenching solvent, such as acetonitrile (typically 2-3 volumes), containing the internal standard.

-

Centrifuge the plate (e.g., at 3000 x g for 10 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of tetrabenazine and its metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB C18).[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[7]

-

Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.[7]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for tetrabenazine and each metabolite need to be optimized.

-

Table of Representative LC-MS/MS Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrabenazine | 318.2 | 191.1 |

| α-Dihydrotetrabenazine | 320.2 | 193.1 |

| β-Dihydrotetrabenazine | 320.2 | 165.1 |

| Internal Standard (e.g., Tetrabenazine-d7) | 325.2 | 191.1 |

Note: These are example transitions and should be optimized for the specific instrument used.

Conclusion

The metabolism of tetrabenazine in human liver microsomes is a complex process initiated by carbonyl reduction to active dihydro-metabolites, which are subsequently O-dealkylated primarily by CYP2D6. The significant role of CYP2D6 highlights the potential for pharmacogenetic variability and drug-drug interactions, which are critical considerations in a clinical setting. While the qualitative aspects of tetrabenazine metabolism are well-documented, a notable gap exists in the public domain regarding detailed quantitative kinetic data from in vitro human liver microsome studies. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the metabolism of tetrabenazine and new chemical entities with similar structures. Future research should focus on generating comprehensive quantitative data to refine pharmacokinetic models and enhance the personalized application of tetrabenazine therapy.

References

- 1. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archipel.uqam.ca [archipel.uqam.ca]

- 5. In vitro enantioselective human liver microsomal metabolism and prediction of in vivo pharmacokinetic parameters of tetrabenazine by DLLME-CE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Timolol metabolism in human liver microsomes is mediated principally by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of α- and β-Dihydrotetrabenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These compounds are the primary active metabolites of tetrabenazine (B1681281) (TBZ) and its deuterated analogue, deutetrabenazine, and are crucial for their therapeutic effects as vesicular monoamine transporter 2 (VMAT2) inhibitors. Additionally, [+]-α-HTBZ is the sole active metabolite of the prodrug valbenazine (B1662120). Understanding the distinct pharmacokinetic profiles of these stereoisomers is paramount for optimizing drug development and clinical application.

Introduction to Dihydrotetrabenazine (B1670615) Isomers

Tetrabenazine is administered as a racemic mixture and is rapidly metabolized by carbonyl reductases to four main dihydrotetrabenazine stereoisomers: (+)-α-HTBZ, (−)-α-HTBZ, (+)-β-HTBZ, and (−)-β-HTBZ.[1][2] These isomers exhibit significant differences in their affinity for VMAT2 and their pharmacokinetic properties.[3][4] Deutetrabenazine, a deuterated version of tetrabenazine, undergoes a similar metabolic process, forming deuterated α- and β-HTBZ isomers.[3][4][5] In contrast, valbenazine is a prodrug specifically designed to deliver the single, highly potent [+]-α-HTBZ isomer.[3][4][5] The deuteration of tetrabenazine slows down the metabolism by CYP2D6, leading to a longer half-life of the active metabolites.[6][7]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of the dihydrotetrabenazine isomers vary significantly depending on the parent drug administered. The following tables summarize key pharmacokinetic data from clinical studies.

Table 1: Pharmacokinetic Parameters of Deuterated HTBZ Isomers Following Deutetrabenazine Administration [3]

| Parameter | [+]-α-deuHTBZ | [+]-β-deuHTBZ | [-]-α-deuHTBZ | [-]-β-deuHTBZ |

| Cmax (ng/mL) | 2.5 ± 1.1 | 37.1 ± 14.7 | 84.6 ± 31.5 | 3.8 ± 1.5 |

| tmax (h) | 4.0 (2.0-6.0) | 4.0 (3.0-6.0) | 4.0 (3.0-6.0) | 4.0 (3.0-8.0) |

| AUC0-inf (ng·h/mL) | 33.3 ± 15.1 | 489.1 ± 189.6 | 1102.7 ± 404.1 | 51.5 ± 21.0 |

| t1/2 (h) | 12.3 ± 4.1 | 7.7 ± 1.6 | 9.5 ± 2.2 | 5.2 ± 1.2 |

| Relative Exposure (%) | 2 | 29 | 66 | 3 |

Data are presented as mean ± standard deviation, except for tmax, which is median (range). deuHTBZ refers to the deuterated dihydrotetrabenazine metabolites.

Table 2: Pharmacokinetic Parameters of [+]-α-HTBZ Following Valbenazine Administration [3][4]

| Parameter | [+]-α-HTBZ |

| t1/2 (h) | 22.2 |

Table 3: Pharmacokinetic Parameters of Tetrabenazine Metabolites [8]

| Metabolite | t1/2 (h) |

| α-HTBZ | 7 |

| β-HTBZ | 5 |

| 9-desmethyl-β-DHTBZ | 12 |

Experimental Protocols

The data presented in this guide are derived from various clinical and preclinical studies. Below are detailed methodologies for key experiments.

Pharmacokinetic Analysis of Deutetrabenazine Metabolites

A study characterizing the pharmacokinetic profiles of individual deuterated HTBZ metabolites was conducted as an open-label, crossover study.[3][5]

-

Subjects: Healthy volunteers.

-

Dosing: Administration of deutetrabenazine.

-

Sampling: Plasma samples were collected at various time points post-administration.

-

Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the simultaneous quantification of the four deuterated HTBZ stereoisomers in plasma.[1][2][9] This method allows for the separation and individual measurement of each isomer.

VMAT2 Binding Affinity Assay

The binding affinity of the HTBZ isomers to VMAT2 was determined using in vitro radioligand binding assays.[3]

-

Preparation: Human platelet homogenates were used as a source of VMAT2.

-

Radioligand: [3H]dihydrotetrabenazine was used as the radioligand.[10]

-

Procedure: The assay involved incubating the platelet homogenates with the radioligand and varying concentrations of the test compounds (the HTBZ isomers).

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value.

Metabolic Pathways and Experimental Workflows

The metabolism of tetrabenazine and its analogues is a critical determinant of their pharmacokinetic profiles. The following diagrams illustrate these pathways and a typical experimental workflow for their analysis.

Discussion and Implications

The pharmacokinetic profiles of α- and β-dihydrotetrabenazine isomers are complex and stereoselective. Following administration of tetrabenazine or deutetrabenazine, multiple isomers are formed, with [−]-α-deuHTBZ and [+]-β-deuHTBZ being the most abundant after deutetrabenazine dosing.[3] However, the most potent VMAT2 inhibitors are the [+]-α isomers.[3] Valbenazine offers a more direct approach by delivering only the highly potent [+]-α-HTBZ, which also exhibits a longer half-life, supporting once-daily dosing.[3][4]

The metabolism of these isomers is heavily influenced by CYP2D6, making genetic polymorphisms in this enzyme a significant factor in patient response and potential drug-drug interactions.[11][12][13] The deuteration of tetrabenazine in deutetrabenazine effectively dampens the rate of CYP2D6 metabolism, resulting in a more favorable pharmacokinetic profile with reduced peak-to-trough fluctuations compared to tetrabenazine.[6][7]

For drug development professionals, these findings underscore the importance of stereospecific analytical methods and a thorough understanding of the metabolic pathways. The development of prodrugs like valbenazine or metabolically stabilized compounds like deutetrabenazine represents a rational design approach to optimize the delivery and exposure of the desired active moiety, thereby potentially improving efficacy and tolerability. Future research should continue to explore the clinical implications of the different isomer profiles and the impact of pharmacogenomics on therapeutic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]dihydrotetrabenazine, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gene2rx.com [gene2rx.com]

- 13. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Disparate Biological Activities of Dihydrotetrabenazine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine (B1681281) (TBZ) and its deuterated analogue, deutetrabenazine, are pivotal in the management of hyperkinetic movement disorders, primarily through their interaction with the vesicular monoamine transporter 2 (VMAT2).[1] Their clinical activity, however, is not a direct consequence of the parent drug but rather the collective action of their active metabolites, the four stereoisomers of dihydrotetrabenazine (B1670615) (HTBZ).[1][2] These isomers—(+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ—exhibit markedly different biological activities, influencing not only therapeutic efficacy but also the side-effect profile of the parent compound.[2] This technical guide provides a comprehensive overview of the individual biological activities of these isomers, presenting key data, experimental methodologies, and visual representations of relevant pathways to aid in research and drug development.

Core Biological Activity: VMAT2 Inhibition

The primary mechanism of action for the therapeutic effects of tetrabenazine and its derivatives is the inhibition of VMAT2.[1] This transporter is responsible for packaging monoamines, such as dopamine (B1211576), serotonin (B10506), and norepinephrine, into synaptic vesicles for subsequent release.[1] By inhibiting VMAT2, HTBZ isomers lead to the depletion of these neurotransmitters from presynaptic stores, thereby mitigating the hyperkinetic movements seen in conditions like Huntington's disease and tardive dyskinesia.[3]

However, the affinity for VMAT2 varies significantly among the HTBZ isomers. The (+)-enantiomers, particularly (+)-α-HTBZ and (+)-β-HTBZ, are potent inhibitors of VMAT2, whereas their (-)-counterparts exhibit substantially lower affinity.[4][5] This stereospecificity is a critical determinant of the overall pharmacological effect.

The metabolism of tetrabenazine and its derivatives gives rise to a mixture of these isomers, with their relative abundance influencing the on-target VMAT2 inhibition and off-target effects.[2] Valbenazine (B1662120), another VMAT2 inhibitor, is metabolized to a single active metabolite, (+)-α-HTBZ, which is a potent VMAT2 inhibitor with minimal off-target activity.[6][7] In contrast, deutetrabenazine is metabolized to all four deuterated HTBZ isomers.[6] Following deutetrabenazine administration, the most abundant circulating metabolite is (-)-α-deuHTBZ, which is a weak VMAT2 inhibitor but has notable affinity for several other receptors.[6] The most potent VMAT2 inhibitor among the deutetrabenazine metabolites, (+)-β-deuHTBZ, constitutes a smaller fraction of the circulating metabolites.[6]

Quantitative Analysis of Isomer Activity

The following tables summarize the quantitative data on the biological activity of the individual dihydrotetrabenazine isomers, focusing on their binding affinity for VMAT2 and key off-target receptors.

Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine Isomers

| Isomer | Ki (nM) for VMAT2 | Source |

| (+)-α-HTBZ | 0.97 ± 0.48 | [4] |

| (-)-α-HTBZ | 2200 ± 300 | [4] |

| (+)-β-HTBZ | Potent VMAT2 inhibitor | [2][6] |

| (-)-β-HTBZ | Negligible VMAT2 interaction | [6] |

| (2R,3R,11bR)-DHTBZ ((+)-2) | 3.96 | [5] |

| (+)-Tetrabenazine ((+)-1) | 4.47 | [5] |

| (-)-Tetrabenazine ((-)-1) | 36,400 | [5] |

Table 2: Off-Target Receptor Binding Affinities of Dihydrotetrabenazine Isomers

| Isomer | Receptor | Ki (nM) or Activity | Source |

| (-)-α-deuHTBZ | Dopamine D2S | Appreciable affinity | [6] |

| (-)-α-deuHTBZ | Dopamine D3 | Appreciable affinity | [6] |

| (-)-α-deuHTBZ | Serotonin 5-HT1A | Appreciable affinity | [6] |

| (-)-α-deuHTBZ | Serotonin 5-HT2B | Appreciable affinity | [6] |

| (-)-α-deuHTBZ | Serotonin 5-HT7 | Appreciable affinity | [6] |

| (+)-α-HTBZ | Dopamine Receptors | Negligible affinity | [6][7] |

| (+)-α-HTBZ | Serotonin Receptors | Negligible affinity | [6][7] |

| (+)-α-HTBZ | Adrenergic Receptors | Negligible affinity | [6][7] |

Experimental Protocols

VMAT2 Radioligand Binding Assay

A frequently employed method to determine the binding affinity of compounds to VMAT2 involves a radioligand binding assay using human platelet homogenates or membranes from cells expressing VMAT2.[6]

Protocol Outline:

-

Preparation of Membranes: Human platelets are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes containing VMAT2. The pellet is then resuspended in the assay buffer.

-

Radioligand: A radiolabeled ligand with high affinity for VMAT2, such as [3H]dihydrotetrabenazine, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (i.e., the individual HTBZ isomers).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation. Each condition is typically tested in duplicate with an 8-point concentration-response curve.[6]

Off-Target Receptor Radioligand Binding Assays

To assess the potential for off-target effects, the binding affinity of the HTBZ isomers to various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, is evaluated.[6]

Protocol Outline:

-

Membrane Preparations: Membranes are prepared from Chinese hamster ovary (CHO) or human embryonic kidney (HEK-293) cells that have been engineered to express the specific receptor of interest (e.g., D2S, D3, 5-HT1A).[6]

-

Radioligands: Specific radioligands for each receptor subtype are used (e.g., [3H]spiperone for D2-like receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

-

Competition Binding Assay: The assay is performed similarly to the VMAT2 binding assay, with the receptor-containing membranes, the specific radioligand, and varying concentrations of the HTBZ isomers.

-

Incubation, Separation, and Quantification: The procedures for incubation, separation of bound and free radioligand, and quantification of radioactivity are analogous to the VMAT2 assay.

-

Data Analysis: The IC50 and Ki values are determined as described above to quantify the affinity of each isomer for the specific off-target receptor.

Visualizing the Pathways

Metabolic Pathways of Tetrabenazine and its Derivatives

The following diagram illustrates the metabolic conversion of tetrabenazine, deutetrabenazine, and valbenazine to their respective dihydrotetrabenazine metabolites.

References

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of Tetrabenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of tetrabenazine (B1681281), a drug primarily used for the symptomatic treatment of hyperkinetic movement disorders. Understanding the metabolic fate of tetrabenazine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This document details the metabolic pathways, key enzymes involved, and experimental protocols for assessing its stability, presenting quantitative data in a clear and comparative format.

Introduction to Tetrabenazine Metabolism

Tetrabenazine (TBZ) undergoes extensive and rapid first-pass metabolism, primarily in the liver.[1][2] Its metabolic profile is characterized by a two-step process involving reduction and subsequent oxidation. The initial reduction of the ketone moiety of tetrabenazine is mediated by carbonyl reductases, leading to the formation of two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[3][4] These metabolites are pharmacologically active, with (+)-α-HTBZ showing a particularly high affinity for the vesicular monoamine transporter 2 (VMAT2).[4][5]

Following their formation, α-HTBZ and β-HTBZ are further metabolized through oxidation, primarily O-demethylation, which is catalyzed by cytochrome P450 enzymes.[1][6] The primary enzyme responsible for this step is CYP2D6, with minor contributions from CYP1A2 and CYP3A4/5.[3][7] The extensive metabolism of tetrabenazine results in low systemic bioavailability of the parent drug, with its pharmacological effects being largely attributable to its dihydro-metabolites.[1][2]

Metabolic Pathways of Tetrabenazine

The metabolic transformation of tetrabenazine involves several key steps, as illustrated in the diagram below. The parent drug is first reduced to its active dihydro-metabolites, which are then further metabolized by CYP enzymes.

Caption: Metabolic pathway of tetrabenazine.

Quantitative Assessment of Metabolic Stability

The in vitro metabolic stability of a compound is typically assessed by incubating it with a subcellular fraction rich in drug-metabolizing enzymes, such as liver microsomes or S9 fraction, and monitoring the decrease in its concentration over time. Key parameters derived from these studies include the half-life (t½) and intrinsic clearance (CLint). While specific quantitative in vitro stability data for tetrabenazine is not extensively available in the public domain, the pharmacokinetic parameters of its metabolites provide insight into their relative stability.

Table 1: In Vivo Pharmacokinetic Parameters of Tetrabenazine and its Metabolites

| Compound | Half-life (t½) | Primary Metabolizing Enzymes |

| Tetrabenazine | ~10 hours[6] | Carbonyl Reductase |

| α-HTBZ | 4-8 hours[6] | CYP2D6, CYP1A2 |

| β-HTBZ | 2-5 hours[1] | CYP2D6 |

| 9-desmethyl-β-DHTBZ | ~12 hours[3] | - |

Note: The provided half-lives are from in vivo studies and are influenced by factors beyond metabolic stability, such as distribution and elimination.

The development of deutetrabenazine, a deuterated form of tetrabenazine, highlights the importance of CYP2D6-mediated metabolism in the clearance of the active metabolites. Deuteration at the O-methyl groups slows down the rate of metabolism by CYP2D6, leading to a longer half-life of the active metabolites.[2][8] This results in a more favorable pharmacokinetic profile, allowing for less frequent dosing.[4]

Experimental Protocols for In Vitro Metabolic Stability Assessment

The following provides a generalized protocol for assessing the metabolic stability of tetrabenazine in human liver microsomes.

Materials and Reagents

-

Tetrabenazine

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Internal standard (IS) for analytical quantification (e.g., tetrabenazine-d7)[9]

-

LC-MS/MS system

Incubation Procedure

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, human liver microsomes, and the NADPH regenerating system. The final protein concentration of microsomes is typically in the range of 0.5-1 mg/mL.

-

Pre-incubation: Pre-incubate the master mix at 37°C for approximately 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a small volume of tetrabenazine solution (typically in a low percentage of organic solvent to avoid enzyme inhibition) to the pre-warmed incubation mixture. The final substrate concentration should be low enough to be in the linear range of enzyme kinetics (e.g., 1 µM).

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) and the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the quantification of tetrabenazine and its metabolites.[9]

-

Chromatography: A reverse-phase C18 column is commonly used for separation.[9] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol), run under a gradient elution.[9]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for tetrabenazine and its metabolites are monitored for accurate quantification.

Data Analysis

The concentration of tetrabenazine remaining at each time point is determined from the LC-MS/MS data. The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the following equation:

t½ = 0.693 / k

The intrinsic clearance (CLint) can be calculated as:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability study of tetrabenazine.

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The in vitro metabolic stability of tetrabenazine is a critical determinant of its pharmacokinetic profile and therapeutic action. It is characterized by rapid metabolism, initially by carbonyl reductases to active metabolites, followed by CYP2D6-mediated oxidation. The experimental protocols outlined in this guide provide a framework for assessing the metabolic stability of tetrabenazine and similar compounds. A thorough understanding of these metabolic pathways is essential for drug development professionals in optimizing dosing regimens, predicting drug-drug interactions, and developing novel therapeutic agents with improved metabolic properties.

References

- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Novel Tetrabenazine Metabolites Using High-Resolution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine (B1681281) (TBZ) is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2) used in the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1][2] Upon administration, tetrabenazine undergoes extensive hepatic metabolism, primarily by carbonyl reductase, to form its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][3][4] These metabolites are further metabolized, predominantly by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2 and CYP3A4/5.[3][5]

The complexity of these metabolic pathways necessitates advanced analytical techniques to fully characterize the biotransformation of tetrabenazine. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the requisite sensitivity and mass accuracy to detect and identify not only known metabolites but also novel, low-abundance biotransformation products. This guide provides an in-depth overview of the experimental protocols and data analysis workflows for identifying novel tetrabenazine metabolites using LC-HRMS.

Experimental Protocols

A robust in vitro model is essential for studying drug metabolism. Human liver microsomes (HLMs) are a widely used system as they contain a rich complement of Phase I (e.g., CYP450s) and Phase II (e.g., UGTs) drug-metabolizing enzymes.[6][7][8]

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical procedure for incubating tetrabenazine with pooled human liver microsomes to generate metabolites.

Materials:

-

Tetrabenazine (TBZ)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a 10 mM stock solution of tetrabenazine in a suitable solvent like DMSO (ensure final DMSO concentration in the incubation is <0.2%).[7]

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration of 0.5-1.0 mg/mL), and tetrabenazine (final concentration of 1-10 µM).[7] A control incubation without the NADPH regenerating system should be prepared to identify non-enzymatic degradation.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume is typically 200-500 µL.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) to monitor metabolite formation over time.

-

Quenching: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step precipitates the microsomal proteins and stops all enzymatic activity.

-

Protein Precipitation: Vortex the samples vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The supernatant from the incubation is analyzed to separate and detect the parent drug and its metabolites.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)

LC Method:

-

Column: A reversed-phase column, such as a C18 (e.g., Zorbax SB C18), is commonly used.[9]

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[9]

-

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

-

Flow Rate: 0.4 - 0.8 mL/min.[9]

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at 5% B.[10]

-

Injection Volume: 5-10 µL.[10]

HRMS Method:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure comprehensive detection of all potential metabolites.

-

Scan Mode: Full scan data acquisition in the range of m/z 100-1000.

-

Resolution: Set to a high value (e.g., >70,000) to enable accurate mass measurements.[10]

-

Data-Dependent Acquisition (DDA): Configure the instrument to automatically trigger MS/MS fragmentation scans on the most intense ions detected in the full scan. This provides structural information for metabolite identification.

Data Analysis and Metabolite Identification

The identification of novel metabolites is a systematic process that leverages the high accuracy and resolution of the HRMS data.[11]

Data Processing Workflow

The workflow begins with processing the raw data acquired from the LC-HRMS.

References

- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijpras.com [ijpras.com]

The Pivotal Role of Cytochrome P450 2D6 in the O-demethylation of Tetrabenazine Metabolites: A Technical Guide

Introduction

Tetrabenazine (B1681281) (TBZ) is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor utilized in the management of chorea associated with Huntington's disease and other hyperkinetic movement disorders.[1][2][3] By depleting monoamine neurotransmitters from nerve endings, tetrabenazine helps to control involuntary movements.[4] The clinical efficacy and safety of tetrabenazine are intricately linked to its complex metabolic profile, which is heavily influenced by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). This technical guide provides an in-depth exploration of the role of CYP2D6 in the O-demethylation of tetrabenazine's primary metabolites, highlighting the clinical significance of genetic polymorphisms and their impact on drug exposure and patient management.

Metabolic Pathway of Tetrabenazine

Upon oral administration, tetrabenazine undergoes extensive first-pass metabolism, primarily in the liver. The initial metabolic step involves the reduction of the parent drug by carbonyl reductase to form two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][2][5] These metabolites are the primary pharmacologically active moieties.

Subsequently, both α-HTBZ and β-HTBZ are further metabolized through O-demethylation, a reaction predominantly catalyzed by CYP2D6.[1][2] This process leads to the formation of 9-desmethyl-α-DHTBZ and 9-desmethyl-β-DHTBZ.[2] While CYP2D6 is the principal enzyme in this pathway, minor contributions from CYP1A2 and CYP3A4/5 have also been noted.[2][6]

Impact of CYP2D6 Genetic Polymorphism

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant inter-individual variability in its metabolic activity.[7] Individuals can be categorized into four main phenotypes based on their CYP2D6 genotype:

-

Poor Metabolizers (PMs): Carry two non-functional alleles, resulting in a lack of enzyme activity.[7]

-

Intermediate Metabolizers (IMs): Have one reduced-function allele and one non-functional allele, or two reduced-function alleles.[7]

-

Extensive (Normal) Metabolizers (EMs): Possess two fully functional alleles.[7]

-

Ultrarapid Metabolizers (UMs): Have multiple copies of functional alleles, leading to increased enzyme activity.[7]

This genetic variation profoundly affects the pharmacokinetics of tetrabenazine's metabolites. In CYP2D6 poor metabolizers, the clearance of α-HTBZ and β-HTBZ is significantly reduced, leading to substantially higher plasma concentrations compared to extensive metabolizers.[8] Specifically, PMs exhibit an approximately 3-fold higher exposure to α-HTBZ and a 9-fold higher exposure to β-HTBZ.[8][9][10]

| CYP2D6 Phenotype | Effect on Metabolite Exposure (Compared to EMs) | Clinical Consequence |

| Poor Metabolizer (PM) | ~3-fold increase in α-HTBZ~9-fold increase in β-HTBZ[8][9][10] | Increased risk of adverse effects[4] |

| Intermediate Metabolizer (IM) | Intermediate exposure between PMs and EMs | Variable response and side effect profile |

| Extensive Metabolizer (EM) | Normal (baseline) exposure | Standard therapeutic response expected |

| Ultrarapid Metabolizer (UM) | Accelerated clearance, lower plasma concentrations | Potential for reduced efficacy[4] |

Clinical and Drug Development Implications

The significant influence of CYP2D6 status on tetrabenazine metabolite exposure has critical clinical implications, particularly concerning the risk of dose-dependent adverse effects such as sedation, parkinsonism, depression, and akathisia.[1][11]

FDA Recommendations and Dose Adjustments

To mitigate the risks associated with high metabolite concentrations in poor metabolizers, the U.S. Food and Drug Administration (FDA) recommends CYP2D6 genotyping for patients who require doses exceeding 50 mg per day.[8][9] Dose adjustments are then made based on the patient's metabolizer status.

| CYP2D6 Phenotype | Maximum Recommended Daily Dose | Maximum Recommended Single Dose |

| Poor Metabolizer (PM) | 50 mg[5][8][9] | 25 mg[5][8][9] |

| Extensive/Intermediate Metabolizer (EM/IM) | 100 mg[8][9] | 37.5 mg[8] |

Drug-Drug Interactions

Co-administration of tetrabenazine with strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) can mimic the PM phenotype by competitively inhibiting the enzyme.[1][9] This interaction significantly increases the exposure to α-HTBZ and β-HTBZ.[9] Consequently, in patients taking strong CYP2D6 inhibitors, the total daily dose of tetrabenazine should not exceed 50 mg, with a maximum single dose of 25 mg.[9]

Experimental Protocols for Studying Tetrabenazine Metabolism

The elucidation of tetrabenazine's metabolic pathways and the influence of CYP2D6 has been achieved through a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

-

Objective: To identify the enzymes responsible for tetrabenazine metabolism and to characterize the kinetics of metabolite formation.

-

Methodology:

-

Incubation: Tetrabenazine or its primary metabolites (α-HTBZ, β-HTBZ) are incubated with human liver microsomes or recombinant human CYP enzymes (including CYP2D6, CYP1A2, CYP3A4).

-

Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution containing NADPH as a cofactor to initiate the metabolic reaction. A range of substrate concentrations is used to determine kinetic parameters (Km and Vmax).

-

Inhibition Studies: To confirm the role of specific enzymes, known inhibitors (e.g., quinidine (B1679956) for CYP2D6) are included in the incubation mixture.[12]

-

Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the parent drug and its metabolites.[13]

-

Clinical Pharmacokinetic and Genotyping Studies

-

Objective: To assess the impact of CYP2D6 genotype on the pharmacokinetic profile of tetrabenazine and its metabolites in humans.

-

Methodology:

-

Subject Recruitment: Healthy volunteers or patients are recruited and genotyped for CYP2D6 to classify them into different metabolizer groups (PM, IM, EM, UM).

-

Drug Administration: A single oral dose of tetrabenazine is administered to the subjects.

-

Blood Sampling: Serial blood samples are collected over a specified period (e.g., 24-48 hours) post-dose.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of tetrabenazine and its metabolites (α-HTBZ, β-HTBZ, and their O-desmethyl derivatives) are measured using validated LC-MS/MS methods.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated for each metabolite and compared across the different CYP2D6 genotype groups.

-

Deutetrabenazine: A Deuterated Analog

The development of deutetrabenazine, a deuterated form of tetrabenazine, exemplifies the application of metabolic knowledge in drug design. In deutetrabenazine, the hydrogen atoms on the two O-methyl groups are replaced with deuterium.[14] This substitution strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond, which slows the rate of CYP2D6-mediated O-demethylation.[15][16]

This "kinetic isotope effect" results in a longer half-life and reduced peak plasma concentrations of the active metabolites compared to tetrabenazine, allowing for less frequent dosing and potentially a more favorable side-effect profile.[6][16]

| Parameter | Tetrabenazine Metabolites | Deutetrabenazine Metabolites |

| Active Metabolites | α-HTBZ, β-HTBZ | Deuterated α-HTBZ, Deuterated β-HTBZ |

| Half-life (t1/2) | α-HTBZ: 4-8 hoursβ-HTBZ: 2-4 hours[5][15] | Longer half-lives due to attenuated CYP2D6 metabolism[14][15] |

| Dosing Frequency | Typically three times daily[15] | Twice daily[14] |

Conclusion

CYP2D6 plays a central and clinically significant role in the metabolism of tetrabenazine's active metabolites, α-HTBZ and β-HTBZ, through O-demethylation. The highly polymorphic nature of the CYP2D6 gene leads to substantial inter-individual differences in metabolite exposure. Individuals with reduced or no CYP2D6 activity (poor metabolizers) are at a significantly higher risk of elevated metabolite concentrations and associated adverse effects. Consequently, CYP2D6 genotyping and phenotype-based dose adjustments are crucial components of personalized medicine when using tetrabenazine, ensuring both safety and efficacy in the treatment of hyperkinetic movement disorders. The development of deuterated analogs further underscores the importance of understanding these metabolic pathways to optimize therapeutic outcomes.

References

- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. gene2rx.com [gene2rx.com]

- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. DailyMed - TETRABENAZINE tablet [dailymed.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Influence of CYP2D6 Genetic Polymorphisms on Tetrabenazine Metabolite Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabenazine (B1681281) is a cornerstone in the management of hyperkinetic movement disorders, primarily through its action as a vesicular monoamine transporter 2 (VMAT2) inhibitor. Its clinical efficacy and safety are profoundly influenced by the pharmacokinetics of its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). The metabolism of these key metabolites is predominantly governed by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in metabolite exposure, impacting both therapeutic response and the risk of adverse effects. This technical guide provides an in-depth analysis of the impact of CYP2D6 genetic polymorphisms on the concentrations of tetrabenazine's metabolites, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Introduction: Tetrabenazine Metabolism and the Role of CYP2D6

Upon oral administration, tetrabenazine undergoes extensive first-pass metabolism, primarily by hepatic carbonyl reductase, to form its two major active metabolites: α-HTBZ and β-HTBZ.[1] These metabolites are the primary pharmacologically active moieties, exerting their therapeutic effect by reversibly inhibiting VMAT2, which leads to the depletion of monoamines such as dopamine (B1211576) in the central nervous system.[1]

The subsequent elimination of α-HTBZ and β-HTBZ is heavily dependent on O-demethylation, a metabolic process predominantly catalyzed by the CYP2D6 enzyme.[1] The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants. These variants can result in a spectrum of enzyme activity, leading to the classification of individuals into distinct metabolizer phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to a significant reduction or complete lack of enzyme activity.

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity.

-

Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles, representing the "normal" metabolic capacity.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to an accelerated rate of metabolism.

This genetic variability in CYP2D6 activity is a critical determinant of the systemic exposure to α-HTBZ and β-HTBZ, and consequently, the clinical outcomes of tetrabenazine therapy.

Quantitative Impact of CYP2D6 Polymorphisms on Metabolite Concentrations

The influence of CYP2D6 genotype on the plasma concentrations of tetrabenazine's active metabolites is substantial. As outlined in the FDA-approved drug label for tetrabenazine, individuals who are poor metabolizers (PMs) exhibit markedly higher exposure to both α-HTBZ and β-HTBZ compared to extensive metabolizers (EMs).[2][3] This increased exposure in PMs necessitates careful dose adjustments to mitigate the risk of adverse events.

The following tables summarize the quantitative differences in metabolite exposure between CYP2D6 poor and extensive metabolizers.

| Metabolite | Fold-Increase in Exposure (AUC) in PMs vs. EMs |

| α-dihydrotetrabenazine (α-HTBZ) | ~3-fold |

| β-dihydrotetrabenazine (β-HTBZ) | ~9-fold |

| Data sourced from the FDA-approved drug label for tetrabenazine.[2][3] |

This dramatic increase in metabolite exposure in PMs underscores the clinical importance of CYP2D6 genotyping for patients undergoing tetrabenazine therapy, particularly when doses exceeding 50 mg per day are considered.[2][4]

Experimental Protocols

The investigation of the pharmacogenetic determinants of tetrabenazine metabolism involves two key experimental components: the genotyping of the CYP2D6 gene and the quantification of tetrabenazine and its metabolites in biological matrices.

CYP2D6 Genotyping

A common and robust method for determining an individual's CYP2D6 genotype is through Polymerase Chain Reaction (PCR) followed by allele-specific analysis.

Objective: To identify the specific CYP2D6 alleles present in a patient's genomic DNA to predict their metabolizer phenotype.

Methodology: PCR-Based Genotyping

-

DNA Extraction: Genomic DNA is isolated from a patient's blood or saliva sample using a commercially available DNA extraction kit.

-

Long-Range PCR (XL-PCR): To amplify the entire CYP2D6 gene, including regions that may contain structural variations like deletions or duplications, a long-range PCR is performed.

-

Primers: Specific primers flanking the CYP2D6 gene are used.

-

Cycling Conditions: A typical XL-PCR protocol involves an initial denaturation step at 94°C, followed by 30-35 cycles of denaturation at 94°C, annealing at a primer-specific temperature (e.g., 65°C), and extension at 68°C. A final extension step at 68°C is included to ensure complete amplification.

-

-

Allele-Specific PCR or Restriction Fragment Length Polymorphism (RFLP) Analysis: The amplified DNA is then used as a template for subsequent reactions to identify specific single nucleotide polymorphisms (SNPs) and other variations that define different CYP2D6 alleles.

-

TaqMan® Genotyping Assays: Allele-specific fluorescently labeled probes are used in a real-time PCR reaction to discriminate between different alleles.

-

RFLP Analysis: The amplified PCR product is digested with specific restriction enzymes. The resulting DNA fragments are then separated by gel electrophoresis. The pattern of the fragments is indicative of the presence or absence of a specific allele.

-

-

Data Analysis and Phenotype Assignment: The identified alleles are used to determine the patient's diplotype (the combination of two alleles). Based on the known functional consequences of each allele, an activity score is assigned, and the patient is classified into one of the four metabolizer phenotypes (PM, IM, EM, or UM).

Quantification of Tetrabenazine and its Metabolites

A highly sensitive and specific method for the simultaneous quantification of tetrabenazine, α-HTBZ, and β-HTBZ in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately measure the concentrations of tetrabenazine and its active metabolites in patient plasma samples to determine pharmacokinetic parameters such as Cmax and AUC.

Methodology: LC-MS/MS Analysis

-

Sample Preparation:

-

Plasma Extraction: 200 µL of human plasma is subjected to solid-phase extraction (SPE) using C18 cartridges to isolate the analytes of interest and remove interfering substances.

-

Internal Standard: A deuterated internal standard (e.g., tetrabenazine-d7) is added to the plasma sample prior to extraction to account for any variability during sample processing.

-

Reconstitution: After extraction, the dried sample is reconstituted in a mobile phase-compatible solvent.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Zorbax SB C18) is used for the chromatographic separation of tetrabenazine, α-HTBZ, and β-HTBZ.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 60:40 v/v) is typically used.

-

Flow Rate: A constant flow rate of 0.8 mL/min is maintained.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the analytes are ionized using an electrospray ionization (ESI) source in positive ion mode.

-

Detection: The detection and quantification are performed using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for tetrabenazine, α-HTBZ, β-HTBZ, and the internal standard are monitored.

-

-

Data Analysis:

-

Calibration Curve: A calibration curve is generated by analyzing samples with known concentrations of the analytes.

-

Quantification: The concentrations of tetrabenazine, α-HTBZ, and β-HTBZ in the patient samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.

-

Visualizing Key Pathways and Workflows

Tetrabenazine Metabolic Pathway

The following diagram illustrates the metabolic conversion of tetrabenazine to its primary active metabolites and their subsequent metabolism by CYP2D6.

Experimental Workflow

The diagram below outlines the typical workflow for a pharmacogenetic study investigating the impact of CYP2D6 polymorphisms on tetrabenazine metabolite concentrations.

References

Pharmacological Profile of 9-desmethyl-β-dihydrotetrabenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-desmethyl-β-dihydrotetrabenazine (9-desmethyl-β-DHTBZ) is a primary metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine (B1681281), and its active metabolite, β-dihydrotetrabenazine (β-DHTBZ). Formed through O-demethylation at the 9-position, this metabolic conversion is principally mediated by the cytochrome P450 enzyme CYP2D6. While extensive research has characterized the pharmacological activity of tetrabenazine and its primary dihydro-metabolites, 9-desmethyl-β-DHTBZ is generally considered to possess significantly lower affinity and functional activity at VMAT2. This technical guide synthesizes the available information on the pharmacological profile of 9-desmethyl-β-DHTBZ, including its metabolic pathway, and provides context by comparing its anticipated properties with those of its parent compounds and related metabolites. Detailed experimental methodologies for key assays are also presented to facilitate further research in this area.

Introduction

Tetrabenazine is a well-established therapeutic agent for hyperkinetic movement disorders, exerting its effects through the inhibition of VMAT2. This transporter is responsible for packaging monoamines, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to the depletion of these neurotransmitters at the synapse. The in vivo activity of tetrabenazine is largely attributed to its active metabolites, α- and β-dihydrotetrabenazine (α-DHTBZ and β-DHTBZ). These metabolites are further metabolized, primarily by CYP2D6, to their respective 9- and 10-O-desmethyl derivatives. Understanding the pharmacological profile of these downstream metabolites, including 9-desmethyl-β-DHTBZ, is crucial for a comprehensive understanding of the overall therapeutic and side-effect profile of tetrabenazine.

Metabolism and Pharmacokinetics

Following administration, tetrabenazine is rapidly metabolized to β-DHTBZ. Subsequently, β-DHTBZ undergoes O-demethylation, a reaction catalyzed predominantly by CYP2D6, to form 9-desmethyl-β-DHTBZ.[1] The activity of CYP2D6 is subject to genetic polymorphism, which can lead to inter-individual variability in the metabolic profile of tetrabenazine and its metabolites.

dot

References

In Vivo Brain Distribution of Tetrabenazine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution of tetrabenazine (B1681281) (TBZ) and its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), within the brain. This document synthesizes key findings on the regional brain concentrations, details the experimental methodologies used to obtain this data, and illustrates the underlying mechanism of action.

Quantitative Distribution in the Brain

Tetrabenazine and its metabolites exhibit a non-uniform distribution throughout the brain, with the highest concentrations typically observed in regions rich in monoaminergic neurons, reflecting their target, the vesicular monoamine transporter 2 (VMAT2).

Regional Brain Distribution of [¹¹C]Tetrabenazine in Mice

Positron Emission Tomography (PET) studies using radiolabeled tetrabenazine ([¹¹C]TBZ) have provided semi-quantitative data on its distribution. The rank order of binding is consistently reported as striatum > hypothalamus > hippocampus > cortex = cerebellum. This distribution aligns with the known density of VMAT2 in these brain regions.

| Brain Region | Striatum/Cerebellum Ratio | Hypothalamus/Cerebellum Ratio |

| Mouse Brain | 2.85 ± 0.52 | 1.69 ± 0.25 |

| Data from a study in mice at 10 minutes post-injection of [¹¹C]TBZ. |

Monoamine Depletion in Human Brain Tissue Following Tetrabenazine Treatment

The therapeutic effect of tetrabenazine is achieved through the depletion of monoamines. Post-mortem studies of brain tissue from Huntington's disease patients treated with tetrabenazine have quantified this effect, showing the most significant reduction of dopamine (B1211576) in the caudate nucleus.

| Brain Region | Dopamine (ng/g tissue) | Norepinephrine (ng/g tissue) |

| Tetrabenazine-Treated | ||

| Caudate | 1113 | N/A |

| Hippocampus | 9.61 | 14.1 |

| Amygdala | N/A | 47.1 |

| Untreated | ||

| Caudate | 3281 | N/A |

| Hippocampus | 22.2 | 47.4 |

| Amygdala | N/A | 105 |

| Data from post-mortem brain tissue of Huntington's disease patients. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the in vivo distribution of tetrabenazine and its metabolites.

In Vivo PET Imaging with [¹¹C]Tetrabenazine

Positron Emission Tomography (PET) allows for the non-invasive visualization and quantification of radiolabeled molecules in the living brain.

Objective: To determine the regional distribution and binding of [¹¹C]tetrabenazine to VMAT2 in the brain.

Experimental Workflow:

Detailed Steps:

-

Radioligand Synthesis:

-

Produce [¹¹C]methyl iodide from [¹¹C]methane.

-

React [¹¹C]methyl iodide with the precursor 9-O-desmethyltetrabenazine in the presence of a base (e.g., tetrabutylammonium (B224687) hydroxide) to perform O-methylation.

-

Purify the resulting [¹¹C]tetrabenazine using high-performance liquid chromatography (HPLC).

-

Formulate the purified radioligand in a sterile solution for injection.

-

-

Animal Preparation and Injection:

-

Anesthetize the subject animal (e.g., with isoflurane).

-

Place a catheter in a tail vein for intravenous injection of the radioligand.

-

Position the animal in the PET scanner.

-

Inject a bolus of [¹¹C]tetrabenazine (typically in the range of 100-200 µCi for a rodent).

-

-

PET Data Acquisition:

-

Acquire dynamic PET scan data over a period of 60 to 90 minutes.

-

Simultaneously, collect arterial blood samples at predefined time points to measure the concentration of the radioligand in the plasma, which serves as the input function for kinetic modeling.

-

-

Data Analysis:

-

Reconstruct the PET data into a series of 3D images over time.

-

Define regions of interest (ROIs) on the brain images corresponding to anatomical structures (e.g., striatum, cerebellum, cortex).

-

Apply kinetic models (e.g., Logan graphical analysis) to the time-activity curves from the ROIs and the arterial input function to estimate the total distribution volume (VT).

-

Calculate the binding potential (BP_ND), a measure of the density of available VMAT2, typically using the cerebellum as a reference region with negligible specific binding.

-

Ex Vivo Quantitative Autoradiography with [³H]Dihydrotetrabenazine

Ex vivo autoradiography provides a high-resolution map of radioligand binding in brain slices.

Objective: To visualize and quantify the distribution of VMAT2 binding sites in the brain using [³H]dihydrotetrabenazine.

Experimental Workflow:

Detailed Steps:

-

Tissue Preparation:

-

Following the experimental paradigm (e.g., after systemic drug administration), euthanize the animal.

-

Rapidly extract the brain and freeze it (e.g., in isopentane (B150273) cooled with dry ice).

-

Using a cryostat, cut thin coronal or sagittal sections (e.g., 20 µm) of the frozen brain.

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

-

Radioligand Binding:

-

Pre-incubate the slides in a buffer (e.g., Tris-HCl) to remove endogenous monoamines.

-

Incubate the sections with a solution containing [³H]dihydrotetrabenazine at a concentration appropriate to label VMAT2 (e.g., in the low nanomolar range). For determining non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a competing ligand (e.g., unlabeled tetrabenazine).

-

Wash the slides in cold buffer to remove unbound radioligand.

-

Quickly rinse the slides in distilled water to remove buffer salts.

-

Dry the slides.

-

-

Imaging:

-

Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.

-

Include calibrated tritium standards to allow for quantification.

-

Expose for a period determined by the specific activity of the radioligand and the density of the target (can range from days to weeks).

-

Develop the film or scan the imaging plate using a phosphor imager.

-

-

Data Analysis:

-

Perform densitometric analysis of the resulting autoradiograms using image analysis software.

-

Generate a standard curve from the images of the tritium standards.

-

Use the standard curve to convert the optical density values from the brain sections into units of radioactivity per unit area.

-

Correlate these values with tissue standards to determine the binding site density in fmol/mg of tissue for different brain regions.

-

Mechanism of Action: VMAT2 Inhibition

Tetrabenazine and its active metabolites exert their effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.

The Obscure Pathways: A Technical Guide to the Discovery and Characterization of Minor Tetrabenazine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine (B1681281), a vesicular monoamine transporter 2 (VMAT2) inhibitor, is a cornerstone in the management of hyperkinetic movement disorders. Its clinical efficacy is intrinsically linked to its complex metabolic profile, dominated by the formation of active dihydrotetrabenazine (B1670615) (HTBZ) metabolites. However, a comprehensive understanding of its complete metabolic fate requires a deeper dive into the array of minor metabolites. This technical guide provides an in-depth exploration of the discovery, characterization, and quantification of these less abundant but potentially significant metabolic products. We will detail the experimental methodologies for their identification and present available quantitative data to facilitate further research and drug development efforts in this area.

Metabolic Landscape of Tetrabenazine

Tetrabenazine undergoes rapid and extensive first-pass metabolism, primarily mediated by carbonyl reductases, to form its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1] These major metabolites are the primary pharmacologically active species. Subsequently, both tetrabenazine and its major metabolites are further metabolized by cytochrome P450 enzymes, predominantly CYP2D6 with minor contributions from CYP1A2 and CYP3A4/5, to a series of minor metabolites.[2]

The identified minor metabolites of tetrabenazine include:

-

9-desmethyl-α-dihydrotetrabenazine (9-desmethyl-α-DHTBZ)

-

9-desmethyl-β-dihydrotetrabenazine (9-desmethyl-β-DHTBZ)

-

10-desmethyl-α-dihydrotetrabenazine (10-desmethyl-α-HTBZ)

-

10-desmethyl-β-dihydrotetrabenazine (10-desmethyl-β-HTBZ)

-

A carboxylic acid metabolite (M1) [3]

These O-desmethyl metabolites have been reported to possess substantially less affinity for the VMAT2 receptor compared to the parent drug and its major metabolites.[3]

Quantitative Analysis of Minor Metabolites

| Metabolite | Parameter | Value | Species | Notes |

| 9-desmethyl-β-DHTBZ | t1/2 (half-life) | 12 hours | Human | [4] |

| Tmax (time to peak concentration) | 2 hours | Human | [4] | |

| 10-desmethyl-α-HTBZ | Concentration | Below Limit of Quantification (LLOQ) | Human | In a study with deutetrabenazine.[5] |

| 10-desmethyl-β-HTBZ | Concentration | Below Limit of Quantification (LLOQ) | Human | In a study with deutetrabenazine.[5] |

| Carboxylic Acid Metabolite (M1) | Concentration | Not specified | Human | Identified in studies with tetrabenazine and deutetrabenazine.[3] |

Signaling and Metabolic Pathways

The metabolic cascade of tetrabenazine is a multi-step process involving several enzymes. Understanding this pathway is crucial for predicting drug-drug interactions and inter-individual variability in patient response.

Caption: Metabolic pathway of tetrabenazine to its major and minor metabolites.

Experimental Protocols

In Vitro Metabolism for Metabolite Identification

This protocol describes a general procedure for the in vitro metabolism of tetrabenazine using human liver microsomes to generate and identify its minor metabolites.

Materials:

-

Tetrabenazine

-

Human Liver Microsomes (HLMs)

-